2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride
Description
Chemical Name: 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride Molecular Formula: C₁₁H₁₅ClNO₄ (calculated based on structural analogs) CAS No.: Not explicitly provided in evidence, but structurally related compounds include CAS 2243508-32-7 (). Key Features:
- Aromatic 3-methoxyphenyl group at the α-carbon.
- Hydroxyethylamino substituent, enhancing hydrophilicity and hydrogen-bonding capacity.
- Hydrochloride salt for improved solubility and stability.
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-2-(3-methoxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-16-9-4-2-3-8(7-9)10(11(14)15)12-5-6-13;/h2-4,7,10,12-13H,5-6H2,1H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGBRFRIBIYBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)NCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with glycine in the presence of a reducing agent to form the intermediate 2-(3-methoxyphenyl)glycine. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethylamino group, resulting in the formation of the target compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control of temperature, pressure, and pH to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Pharmacological and Chemical Behavior
Hydroxyethylamino Group :
- This contrasts with analogs like methylamino () or simple amino groups (), which are less polar .
- Pyridine vs. Methoxyphenyl : The pyridin-3-yl analog () exhibits basic properties due to the nitrogen atom, altering ionization states at physiological pH compared to the electron-rich methoxyphenyl group.
Substituent Position :
- 3-Methoxy vs. 2-Methoxy: highlights methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride. The ortho-methoxy group may sterically hinder interactions compared to the para or meta positions, affecting metabolic stability .
Salt Form :
- All compared compounds are hydrochloride salts, ensuring improved crystallinity and solubility. However, hygroscopicity varies; trimethoxy derivatives () may require stricter storage conditions due to higher molecular complexity .
Biological Activity
2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride (CAS Number: 1218303-14-0) is a synthetic compound with diverse applications in medicinal chemistry and biological research. Its structure includes a hydroxyethylamino group and a methoxyphenyl moiety, which contribute to its unique biological properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₆ClNO₄
- Molecular Weight : 261.70 g/mol
- CAS Number : 1218303-14-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The hydroxyethylamino group can form hydrogen bonds with enzyme active sites, potentially enhancing or inhibiting enzymatic activity.
- Receptor Interaction : The methoxyphenyl group may interact with hydrophobic regions of receptors, influencing signal transduction pathways.
- Cell Cycle Regulation : Preliminary studies suggest that the compound may induce cell cycle arrest in specific cancer cell lines, indicating potential anti-cancer properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.33 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 3.67 | Cell cycle arrest |
| HCT-116 (Colon Cancer) | 1.48 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages.
| Experimental Condition | Cytokine Release Inhibition (%) |
|---|---|
| LPS-stimulated Macrophages | 97.7% at 10 µM |
Case Studies
- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in significant apoptosis, indicated by increased levels of cleaved caspase-3 and PARP.
- Inflammation Model : In an animal model of inflammation, administration of the compound reduced paw edema significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
